![molecular formula C17H13NO B14407637 1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine CAS No. 85945-20-6](/img/structure/B14407637.png)
1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine is a complex organic compound characterized by its unique fused ring structure This compound is part of a class of heterocyclic compounds that contain both oxygen and nitrogen atoms within their ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1a,10,11,11a-Tetrahydro1benzoxireno[2,3-c]acridine : A closely related compound with a similar fused ring structure.
- Benzodiazepines : A class of compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine is unique due to its specific ring fusion pattern and the presence of both oxygen and nitrogen atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
85945-20-6 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6-oxa-12-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-14-10(3-1)9-13-11-6-8-16-17(19-16)12(11)5-7-15(13)18-14/h1-5,7,9,16-17H,6,8H2 |
InChI Key |
IXKQOBXFACQODM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=NC4=CC=CC=C4C=C23)C5C1O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
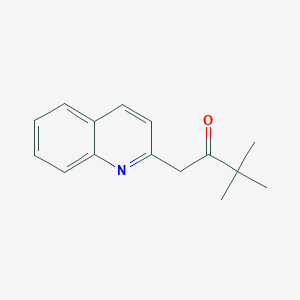
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
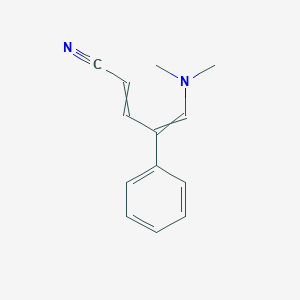
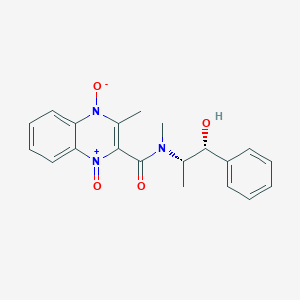
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
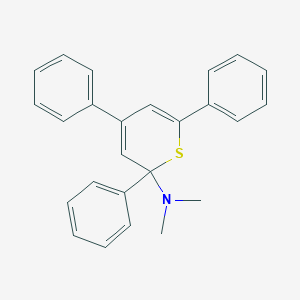

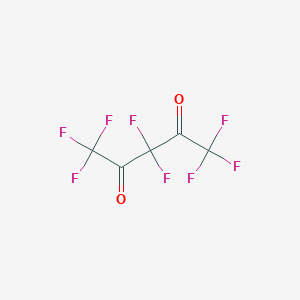
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
